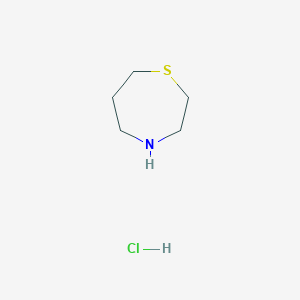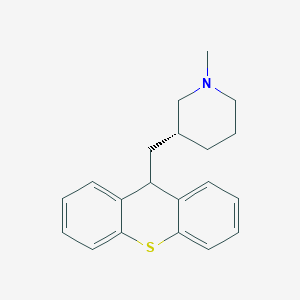
1,4-噻嗪盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
1,4-Thiazepanes, including the hydrochloride variant, can be synthesized efficiently through a one-pot synthesis involving α,β-unsaturated esters and 1,2-amino thiols. This method forms 1,4-thiazepanones as precursors, which are then converted into 1,4-thiazepanes. The process is noted for its good yield, broad scope of ester tolerance, and the high 3D character of the resulting thiazepanes. These compounds have been characterized as new bromodomain ligands, showcasing their potential in library development for fragment screening in drug discovery (Pandey et al., 2020).
科学研究应用
有机合成
1,4-噻嗪盐酸盐用于合成各种有机化合物。 例如,它用于合成1,4-苯并二氮杂卓及其衍生物 {svg_1}。 这些化合物被广泛用作多种适应症的药物,包括焦虑症 {svg_2}.
抗癌活性
基于1,4-噻嗪的姜黄素类化合物已显示出有希望的抗癌活性 {svg_3}。 用1,4-噻嗪修饰姜黄素支架已被发现能增强这些化合物的生物活性 {svg_4}.
神经保护作用
1,4-噻嗪的一些衍生物已显示出神经保护作用 {svg_5}。 这些化合物已被发现可以保护人神经母细胞免受损伤 {svg_6}.
抗炎活性
1,4-噻嗪衍生物也已显示出抗炎活性 {svg_7}。 这些化合物已被发现能抑制环氧合酶-2 (COX-2) 酶,该酶在炎症中起关键作用 {svg_8}.
抗菌活性
一些1,4-噻嗪衍生物已显示出有希望的抗菌活性 {svg_9}。 这些化合物已被发现对各种细菌菌株有效 {svg_10}.
抗真菌活性
安全和危害
When handling 1,4-Thiazepane hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed, and personnel should be evacuated to safe areas .
作用机制
Target of Action
It’s worth noting that similar compounds, such as dibenzo[1,4]thiazepine derivatives, have been shown to demonstrate activity against human carbonic anhydrase isoforms ii and iv . Carbonic anhydrase is an important metalloenzyme that catalyzes the reversible reaction of CO2 hydration, leading to the formation of bicarbonate anion and proton .
Mode of Action
Similar compounds, like dibenzo[1,4]thiazepine derivatives, have been synthesized using a sequence of amidation steps and the subsequent tandem of the smiles rearrangement and denitrocyclization reaction . This process could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Based on the activity of similar compounds, it can be inferred that the compound may influence the pathways involving carbonic anhydrase, which plays a pivotal role in many physiological processes .
Result of Action
Similar compounds have shown pronounced activity as inhibitors of bovine carbonic anhydrase isoform ii
生化分析
Biochemical Properties
1,4-Thiazepane hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, 1,4-Thiazepane hydrochloride has been shown to interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects .
Cellular Effects
1,4-Thiazepane hydrochloride exerts various effects on different cell types and cellular processes. In cancer cells, it has demonstrated antiproliferative properties by inducing apoptosis and inhibiting cell growth . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. By modulating these pathways, 1,4-Thiazepane hydrochloride can influence gene expression and cellular metabolism, leading to altered cell function .
Molecular Mechanism
The molecular mechanism of 1,4-Thiazepane hydrochloride involves its binding interactions with specific biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, 1,4-Thiazepane hydrochloride can interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes. These interactions can result in enzyme inhibition or activation, as well as alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Thiazepane hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,4-Thiazepane hydrochloride remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1,4-Thiazepane hydrochloride vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as anti-inflammatory and anticancer properties . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1,4-Thiazepane hydrochloride is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, it undergoes oxidation and reduction, catalyzed by enzymes such as cytochrome P450. In phase II reactions, it conjugates with endogenous molecules, increasing its hydrophilicity and facilitating its excretion from the body . These metabolic pathways are essential for the compound’s detoxification and elimination.
Transport and Distribution
Within cells and tissues, 1,4-Thiazepane hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects. Understanding its transport and distribution can provide insights into its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 1,4-Thiazepane hydrochloride is an important aspect of its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of 1,4-Thiazepane hydrochloride can impact its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
1,4-thiazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVNOTVFTHJKBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1167800.png)